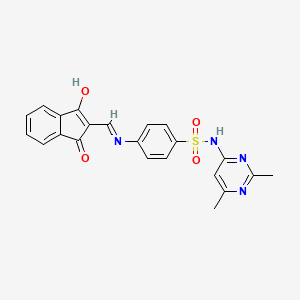

3-Amino-4-pyrrolidin-1-yl-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-pyrrolidin-1-yl-benzamide, also known as 3-APB, is an analog of the neurotransmitter glutamate that is used in research to study the effects of glutamate on the central nervous system. It is a synthetic compound that is structurally related to the neurotransmitter glutamate, and has been used in scientific research as a tool to study the effects of glutamate on the central nervous system. 3-APB has been used to study the effects of glutamate on synaptic plasticity, learning and memory, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Luminescent Properties and Multi-stimuli Response

- The study by Srivastava et al. (2017) discusses compounds related to 3-Amino-4-pyrrolidin-1-yl-benzamide, demonstrating luminescent properties in DMF solution and solid state, and forming nano-aggregates with enhanced emission in aqueous-DMF solutions. These compounds show mechanochromic properties and display multi-stimuli response, which is significant in the development of responsive materials.

Synthesis of Derivatives for Reductive Amination

- In research conducted by Kuznetsov and Chapyshev (2007), derivatives of this compound were used in the synthesis of various 7-arylmethyl-substituted derivatives. This illustrates the compound's utility in the synthesis of complex organic molecules.

Non-aqueous Capillary Electrophoresis Applications

- Research by Ye et al. (2012) utilized compounds related to this compound in nonaqueous capillary electrophoretic separation. This has implications for analytical chemistry, especially in quality control of pharmaceutical compounds.

Potential in Neuroleptic Drug Development

- A study by Iwanami et al. (1981) explored benzamides, structurally related to this compound, for their potential neuroleptic activities. This research is vital in the development of new medications for treating psychosis.

Involvement in Histone Deacetylase Inhibition

- Zhou et al. (2008) describes the synthesis and biological evaluation of a compound structurally similar to this compound, highlighting its role in inhibiting histone deacetylases. This has significant implications in cancer research and treatment.

Anti-Fatigue Effects in Biomedical Research

- The study by Wu et al. (2014) synthesized benzamide derivatives, related to this compound, and investigated their anti-fatigue effects. This research contributes to the understanding of fatigue mechanisms and potential treatments.

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include 3-amino-4-pyrrolidin-1-yl-benzamide, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best results for drug candidates .

Propiedades

IUPAC Name |

3-amino-4-pyrrolidin-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-9-7-8(11(13)15)3-4-10(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANPPMZMBVEQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)

![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

![N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2527167.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)

![3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2527170.png)

![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)